molecular formula C11H9Cl2N B1627725 4,6-Dichloro-2,8-dimethylquinoline CAS No. 21629-51-6

4,6-Dichloro-2,8-dimethylquinoline

Cat. No.: B1627725
CAS No.: 21629-51-6
M. Wt: 226.1 g/mol
InChI Key: CPJUQQYVCLNEHM-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,8-dimethylquinoline is a chemical compound with the molecular formula C11H9Cl2N It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 6th positions and two methyl groups at the 2nd and 8th positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2,8-dimethylquinoline typically involves the chlorination of 2,8-dimethylquinoline. One common method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2,8-dimethylquinoline is treated with PCl5 in an appropriate solvent such as chloroform or carbon tetrachloride. The reaction mixture is heated to facilitate the substitution of hydrogen atoms with chlorine atoms at the 4th and 6th positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2,8-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups at the 2nd and 8th positions can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed under hydrogen gas (H2) atmosphere.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline carboxylic acids or aldehydes.

    Reduction Reactions: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

4,6-Dichloro-2,8-dimethylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its structural similarity to other bioactive quinoline derivatives.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2,8-dimethylquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The chlorine atoms and methyl groups contribute to its binding affinity and specificity towards molecular targets. The exact pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloroquinoline: Another dichloroquinoline derivative with chlorine atoms at the 4th and 7th positions.

    2,6-Dichloro-8-methylquinoline: A derivative with chlorine atoms at the 2nd and 6th positions and a methyl group at the 8th position.

    4,8-Dichloro-2,6-dimethylquinoline: A compound with chlorine atoms at the 4th and 8th positions and methyl groups at the 2nd and 6th positions.

Uniqueness

4,6-Dichloro-2,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at the 4th and 6th positions, along with methyl groups at the 2nd and 8th positions, influences its electronic properties and steric interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4,6-dichloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJUQQYVCLNEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589019
Record name 4,6-Dichloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21629-51-6
Record name 4,6-Dichloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-2,8-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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